1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine;oxalic acid is a useful research compound. Its molecular formula is C16H23BrN2O6 and its molecular weight is 419.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}piperazine oxalate is 418.07395 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Disposition Studies
- Piperazine derivatives, such as I.C.I. 58,834 (viloxazine), have been studied for their absorption, metabolism, and elimination patterns in humans. These studies provide insights into the pharmacokinetics of such compounds, showing extensive metabolism and rapid elimination, primarily via the kidneys. The observed activity of these drugs is attributed to the parent compound, emphasizing the significance of understanding drug metabolism for therapeutic applications (Case & Reeves, 1975).
Psychotropic Effects
- Preliminary observations on the psychotropic effects of compounds like ICI 58 834 in humans have been documented. These studies explore the potential of piperazine derivatives as psychotropic agents, indicating no significant effects on hand-eye coordination, mental arithmetic, or central depressant/stimulant activity at tested doses. Such research underscores the exploration of piperazine derivatives in psychiatric applications (Kirby & Turner, 1974).
Neurotoxicity and Drug Interactions
- Piperazine compounds have been associated with neurotoxic effects, particularly in cases of renal insufficiency. Understanding the toxicological profile of these compounds is crucial for assessing risks and ensuring patient safety in therapeutic contexts (Combes, Damon, & Gottfried, 1956).
Receptor Binding Studies
- Studies on compounds like 18F-MPPF (4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine) have utilized positron emission tomography (PET) to delineate 5-HT1A receptors in the human brain. Such research is instrumental in understanding the role of specific receptors in psychiatric and neurological disorders, offering a pathway for the development of targeted therapies (Didelot et al., 2010).
Clinical and Forensic Toxicology
- The prevalence and impact of new psychoactive substances, including piperazine derivatives, have been examined through forensic toxicology studies. These investigations highlight the importance of including common piperazine compounds in screening procedures for clinical and forensic toxicology, addressing the challenges posed by the emergence of "designer drugs" (Rust, Baumgartner, Dally, & Kraemer, 2012).
Properties
IUPAC Name |
1-[2-[2-(2-bromophenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2.C2H2O4/c15-13-3-1-2-4-14(13)19-12-11-18-10-9-17-7-5-16-6-8-17;3-1(4)2(5)6/h1-4,16H,5-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNJAZYXEPCZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOCCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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